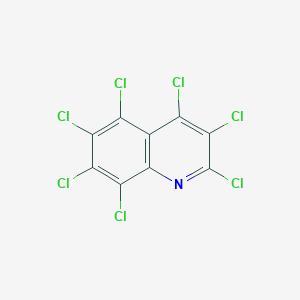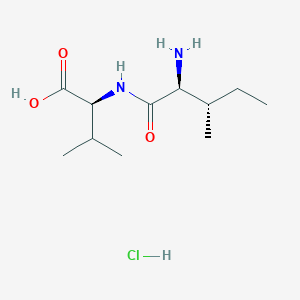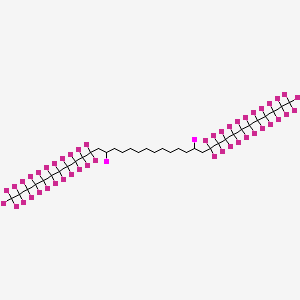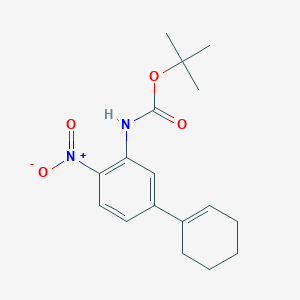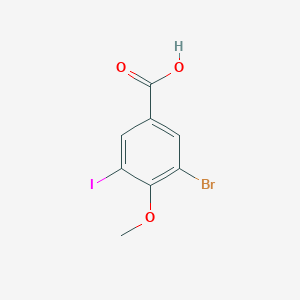
3-Bromo-5-iodo-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodo-4-methoxybenzoic acid is an organic compound characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common route includes:
Bromination: Starting with 4-methoxybenzoic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Iodination: The brominated intermediate is then subjected to iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous flow reactors: for better control over reaction conditions.
Catalysts and solvents: that enhance yield and purity.
Purification techniques: like recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the aromatic ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of halogens.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Coupling: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Conversion to 3-bromo-5-iodo-4-carboxybenzoic acid.
Coupling: Formation of biaryl compounds with various substituents.
Chemistry:
Building Blocks: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-5-iodo-4-methoxybenzoic acid exerts its effects depends on the context of its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate various organic transformations.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-methoxybenzoic acid
- 5-Iodo-4-methoxybenzoic acid
- 3-Bromo-5-chloro-4-methoxybenzoic acid
Comparison:
- Reactivity: The presence of both bromine and iodine in 3-Bromo-5-iodo-4-methoxybenzoic acid makes it more versatile in coupling reactions compared to its mono-halogenated counterparts.
- Applications: Its unique combination of functional groups allows for broader applications in synthesis and medicinal chemistry.
This compound stands out due to its dual halogenation, offering unique reactivity and application potential in various scientific fields.
Propriétés
Formule moléculaire |
C8H6BrIO3 |
|---|---|
Poids moléculaire |
356.94 g/mol |
Nom IUPAC |
3-bromo-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
Clé InChI |
MGYQQBQECFPLNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



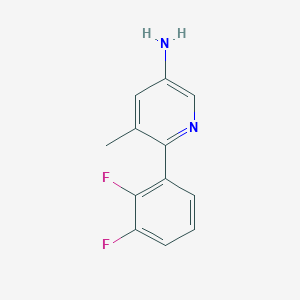
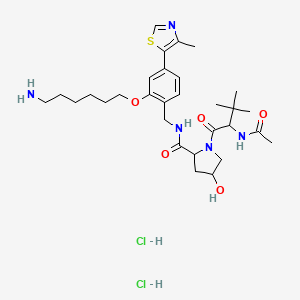
![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)

